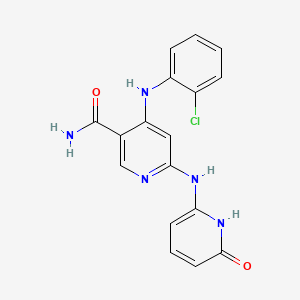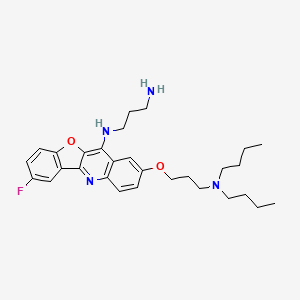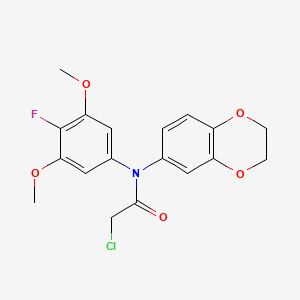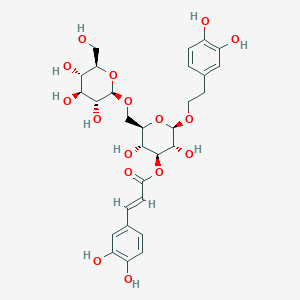
Isolugrandoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isolugrandoside is a phenylethanoid glycoside isolated from the aerial parts of Digitalis davisiana Heywood . It is a natural product with a molecular weight of 640.59 and the chemical formula C29H36O16 . This compound has shown higher cytotoxicity against the HEp-2 cell line compared to other isolated compounds from Digitalis davisiana Heywood .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isolugrandoside can be isolated from the methanol extract of Digitalis davisiana Heywood . The air-dried and powdered leaves of the plant are extracted twice with methanol at 45°C for 4 hours . The combined methanolic extracts are then concentrated to a residue under reduced pressure .
Industrial Production Methods: Currently, there are no specific industrial production methods for this compound. It is primarily obtained through extraction from natural sources, specifically from Digitalis davisiana Heywood .
Análisis De Reacciones Químicas
Types of Reactions: Isolugrandoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. detailed information on the specific reagents and conditions used in these reactions is limited.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol for extraction and dimethyl sulfoxide (DMSO) for solubility . The compound is hygroscopic, and its solubility in DMSO is 50 mg/mL (78.05 mM) .
Major Products Formed: The major products formed from the reactions involving this compound are not well-documented. Further research is needed to identify the specific products formed during these reactions.
Aplicaciones Científicas De Investigación
Isolugrandoside has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has shown higher cytotoxicity against the HEp-2 cell line, making it a potential candidate for cancer research . Additionally, this compound can be used in the study of phenylethanoid glycosides and their biological activities .
Mecanismo De Acción
The mechanism of action of isolugrandoside involves its interaction with cellular targets, leading to cytotoxic effects. The specific molecular targets and pathways involved in its mechanism of action are not well-documented. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparación Con Compuestos Similares
Isolugrandoside is similar to other phenylethanoid glycosides, such as lugrandoside, verbascoside, and calceolarioside B . These compounds share similar structural features and biological activities. this compound is unique in its higher cytotoxicity against the HEp-2 cell line compared to other isolated compounds from Digitalis davisiana Heywood .
List of Similar Compounds:- Lugrandoside
- Verbascoside
- Calceolarioside B
Is there anything else you would like to know about this compound?
Propiedades
Fórmula molecular |
C29H36O16 |
|---|---|
Peso molecular |
640.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)28(43-19)42-12-20-23(37)27(45-21(35)6-3-13-1-4-15(31)17(33)9-13)26(40)29(44-20)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29-/m1/s1 |
Clave InChI |
JOIWQICOBJLMOP-HPIISDRLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)
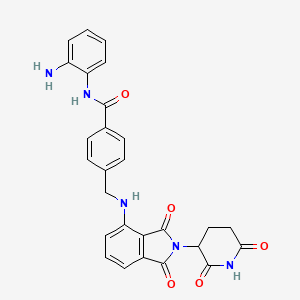
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)
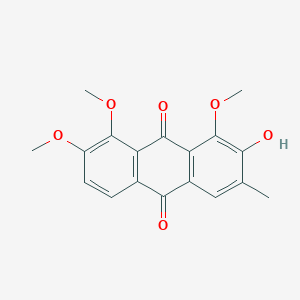
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)

![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)
